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Compound of Interest

Compound Name: Manifaxine

Cat. No.: B10837267

Authored for Researchers, Scientists, and Drug Development Professionals

Compound: Manifaxine (GW-320,659) Chemical Name: (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-
dimethylmorpholin-2-ol[1] Therapeutic Class: Norepinephrine-Dopamine Reuptake Inhibitor
(NDRD[2] Development Status: Discontinued. Previously in Phase Il clinical trials for Attention-
Deficit/Hyperactivity Disorder (ADHD) and obesity[1][3].

Executive Summary

Manifaxine (GW-320,659) is a selective norepinephrine-dopamine reuptake inhibitor (NDRI)
developed by GlaxoSmithKline.[1][2] It is a structural analogue of radafaxine, which is an active
metabolite of bupropion.[1][4] Investigated for ADHD and obesity, Manifaxine demonstrated a
favorable safety and tolerability profile in early-stage clinical trials.[1][2] However, its
development was halted, and no further results have been reported following initial Phase Il
studies.[1][2] This document synthesizes the available public data on the pharmacodynamic
and pharmacokinetic properties of Manifaxine to serve as a technical resource for drug
development professionals.

Pharmacodynamics

The primary mechanism of action for Manifaxine is the inhibition of norepinephrine (NE) and
dopamine (DA) transporters (NET and DAT, respectively).[2][5] By blocking these transporters,
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Manifaxine increases the extracellular concentrations of NE and DA in the synapse,
particularly in brain regions critical for attention, executive function, and reward, such as the
prefrontal cortex.

Receptor and Transporter Binding Profile

While specific Ki values for Manifaxine are not widely published, its classification as a highly
selective NDRI suggests high affinity for NET and DAT with negligible activity at other
neurotransmitter receptors.[5] The table below presents a hypothetical binding profile
consistent with compounds of this class, for illustrative purposes.

Target Binding Affinity (Ki, nM) - lllustrative
Norepinephrine Transporter (NET) 5.2

Dopamine Transporter (DAT) 14.8

Serotonin Transporter (SERT) > 1000

Muscarinic M1 Receptor > 1000

Histamine H1 Receptor > 1000

Alpha-1 Adrenergic Receptor > 800

Note: These values are illustrative, based on the
known selectivity of NDRI class agents, as

specific public data for Manifaxine is limited.

Signaling Pathway

Manifaxine's therapeutic effects are mediated by the enhancement of noradrenergic and
dopaminergic signaling. The blockade of NET and DAT on the presynaptic neuron prevents the
reuptake of norepinephrine and dopamine from the synaptic cleft, leading to prolonged and
enhanced signaling at postsynaptic receptors.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b10837267?utm_src=pdf-body
https://www.benchchem.com/product/b10837267?utm_src=pdf-body
https://synapse.patsnap.com/drug/61b025fd82f24bb897fa0e1fb09cee48
https://www.benchchem.com/product/b10837267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Manifaxine Mechanism of Action
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Manifaxine's inhibition of NET and DAT enhances neurotransmission.
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Pharmacokinetics

Limited pharmacokinetic data is available from Phase | and Il clinical studies. The profile is
generally characterized by oral administration and metabolism-driven clearance.

Absorption, Distribution, Metabolism, and Excretion

(ADME)

Human Data (where Preclinical Species
PK Parameter ] . .
available) (Rat/Rabbit) - lllustrative
Bioavailability (F%) Data not published ~60-70% (Rat)

' ~4 to 8 hours (similar to related
Time to Peak (Tmax) 2-4 hours
compounds)[6]

Protein Binding (%) Data not published ~85%

Volume of Distribution (Vd) Data not published Moderate to High

] ) Hepatic; likely via Cytochrome Hepatic; CYP-mediated
Primary Metabolism o ) ]
P450 (CYP) enzymes|7] oxidation and conjugation[7][8]

Primary Excretion Renal (as metabolites)[7] Renal[8]

) Long-lasting effects observed
Half-life (t1/2) 10 24 h 6] 6-8 hours (Rat)
up to ours

Metabolism Pathway

As a structural analogue of a bupropion metabolite, Manifaxine is expected to undergo
extensive Phase | and Phase Il metabolism.[4][7] Phase | reactions likely involve oxidation and
hydroxylation, followed by Phase Il conjugation (e.g., glucuronidation) to facilitate renal
excretion.
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Hypothetical Manifaxine Metabolism Workflow
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A generalized workflow for the metabolism and excretion of Manifaxine.
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Experimental Protocols

The characterization of a novel NDRI like Manifaxine involves standardized preclinical and
clinical methodologies.

In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of Manifaxine for monoamine transporters
(DAT, NET, SERT) and other off-target receptors.

Methodology:

o Preparation of Membranes: Cell membranes are prepared from CHO (Chinese Hamster
Ovary) cells stably expressing the human recombinant DAT, NET, or SERT.[9]

o Radioligand Binding: Assays are conducted in a 96-well plate format. Membranes are
incubated with a specific radioligand (e.qg., [*H]nisoxetine for NET, [(H]BTCP for DAT) and
varying concentrations of Manifaxine.[9][10]

e Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
Bound and free radioligand are separated via rapid filtration through glass fiber filters.

« Quantification: Radioactivity trapped on the filters is measured using liquid scintillation
counting.

o Data Analysis: Competition curves are generated by plotting the percentage of specific
binding against the log concentration of Manifaxine. The IC50 (concentration of drug that
inhibits 50% of specific binding) is calculated using non-linear regression. The Ki is then
determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the
radioligand concentration and Kd is its dissociation constant.[9]

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain
regions (e.g., prefrontal cortex) of conscious, freely-moving rats following Manifaxine
administration.

Methodology:
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Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically
implanted targeting the prefrontal cortex. Animals are allowed to recover for several days.

Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide
cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow
rate.

Baseline Sampling: Dialysate samples are collected every 20 minutes for at least 2 hours to
establish a stable baseline of neurotransmitter levels.

Drug Administration: Manifaxine or vehicle is administered (e.g., intraperitoneally).
Post-Dose Sampling: Dialysate collection continues for several hours post-administration.

Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-
performance liquid chromatography with electrochemical detection (HPLC-EC).

Data Presentation: Results are expressed as a percentage change from the mean baseline
concentration.
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In Vivo Microdialysis Experimental Workflow
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Workflow for a preclinical in vivo microdialysis study.
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Clinical Implications and Future Directions

Manifaxine was found to be safe and reasonably effective in early trials for ADHD and obesity.
[1][2] A pharmacogenetic study revealed that common polymorphisms in the norepinephrine
transporter gene (SLC6A2) and the NMDA receptor subunit gene (GRIN1) were associated
with increased weight loss in a subset of obese subjects treated with Manifaxine.[5] This
suggests that a personalized medicine approach could potentially identify patient populations
most likely to respond to NDRI therapy.

Although development was discontinued, the data on Manifaxine contributes to the broader
understanding of NDRI pharmacology. Its profile suggests a low potential for abuse, a common
concern for dopamine-acting agents, likely due to slow and moderate DAT occupancy kinetics,
similar to related compounds.[6] Future research in this chemical space could focus on
optimizing the balance of NET/DAT inhibition and exploring genetic markers to predict
therapeutic response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Pharmacokinetics of Manifaxine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10837267#manifaxine-pharmacodynamics-and-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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